molecular formula C5H16NO5P B1295524 Choline dihydrogen phosphate CAS No. 83846-92-8

Choline dihydrogen phosphate

Cat. No. B1295524
CAS RN: 83846-92-8
M. Wt: 201.16 g/mol
InChI Key: LPPJNZJBKFSQGA-UHFFFAOYSA-M
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Description

Choline dihydrogen phosphate (CDHP) is a compound with the molecular formula C5H16NO5P . It has a molecular weight of 201.16 g/mol . CDHP has been identified as one of the most promising candidates for the stabilization of proteins and other biomolecules .


Synthesis Analysis

While specific synthesis methods for CDHP were not found in the search results, it’s worth noting that choline is an essential precursor for the synthesis of various important bio-functional molecules .


Molecular Structure Analysis

The molecular structure of CDHP involves a choline ion and a dihydrogen phosphate ion . The InChI representation of the molecule is InChI=1S/C5H14NO.H3O4P/c1-6(2,3)4-5-7;1-5(2,3)4/h7H,4-5H2,1-3H3;(H3,1,2,3,4)/q+1;/p-1 . The canonical SMILES representation is CN+(C)CCO.OP(=O)(O)[O-] .


Chemical Reactions Analysis

CDHP is a proton-conducting ionic plastic crystal exhibiting a complicated sequence of phase transitions . It has been reported to destabilize G-quadruplexes .

Scientific Research Applications

Ionogels in Biomolecule Encapsulation

CDHP is utilized in the creation of ionogels , which are a type of material that can encapsulate biomolecules. These ionogels help maintain the stability of biomolecules at room temperature, which is crucial for their functionality and longevity. The use of CDHP in ionogels has promising applications in biosensors , electrochemical devices , super capacitors , batteries , gas sensors , and CO2 capture .

Destabilization of G-Quadruplexes

In the field of genetics, CDHP has been found to destabilize G-quadruplexes . These are structures in disease-related genes that regulate disease progression. CDHP’s ability to destabilize these structures enhances transcription efficiency both in vitro and in living cells, which could be pivotal in regulating target disease-related genes, particularly in conditions like cancer and neurodegenerative diseases .

Stabilization of Proteins and Biomolecules

CDHP is recognized as a promising medium for the stabilization of proteins and other biomolecules. This application is significant in the development of pharmaceuticals and therapeutic treatments, where maintaining the stability of these molecules is essential for their efficacy .

Dental Applications: Mineral Trioxide Aggregate Cement

In dentistry, CDHP is added to mineral trioxide aggregate (MTA) cement to improve its cytocompatibility and its ability to form reparative dentin. The addition of CDHP has shown to enhance cell viability, which is crucial for dental repair and regeneration .

DNA Duplex Stability

The hydrated form of CDHP ionic liquid has been shown to improve the thermodynamic stability of the DNA duplex. This opens up new pathways for the development of biomaterials that can be used in DNA base pair switches, which have potential applications in gene therapy and molecular diagnostics .

Aerogel Preparation

CDHP is used in the preparation of silica-aerogel-based ionogels . These aerogels are biocompatible and transparent, making them suitable for a variety of applications, including those in the biomedical field. The process involves a sol–gel approach, where varying concentrations of CDHP ionic liquid are used to create a series of silica-based aerogels .

Mechanism of Action

Safety and Hazards

When handling CDHP, it is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

CDHP is being intensely studied as a promising medium for the stabilization of proteins and other biomolecules . Future research may focus on further understanding the effects of CDHP on the thermodynamics, structure, and stability of proteins, including those of therapeutic interest .

properties

IUPAC Name

dihydrogen phosphate;2-hydroxyethyl(trimethyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14NO.H3O4P/c1-6(2,3)4-5-7;1-5(2,3)4/h7H,4-5H2,1-3H3;(H3,1,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPJNZJBKFSQGA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCO.OP(=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H16NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00232748
Record name Choline dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00232748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Choline dihydrogen phosphate

CAS RN

83846-92-8
Record name Choline dihydrogen phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83846-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Choline dihydrogen phosphate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Choline dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00232748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Choline dihydrogen phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.073.680
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CHOLINE DIHYDROGEN PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D53S359B6B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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